molecular formula C14H8Br2O2 B3333246 3,6-Dibromophenanthrene-9,10-diol CAS No. 952054-63-6

3,6-Dibromophenanthrene-9,10-diol

Cat. No.: B3333246
CAS No.: 952054-63-6
M. Wt: 368.02 g/mol
InChI Key: CUZJAXLKPHDFMF-UHFFFAOYSA-N
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Description

3,6-Dibromophenanthrene-9,10-diol is an organic compound with the molecular formula C14H8Br2O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two bromine atoms and two hydroxyl groups attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromophenanthrene-9,10-diol typically involves the bromination of phenanthrene derivatives followed by hydroxylation. One common method starts with 9,10-phenanthrenequinone, which is brominated using liquid bromine in the presence of a solvent like nitrobenzene. The reaction mixture is heated to around 110°C for several hours. The resulting 3,6-dibromophenanthrene-9,10-dione is then reduced to the diol form using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromophenanthrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding quinone.

    Reduction: It can be reduced to form different hydroxy derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms under appropriate conditions.

Major Products:

    Oxidation: 3,6-Dibromophenanthrene-9,10-dione.

    Reduction: Various hydroxy derivatives depending on the reducing agent and conditions.

    Substitution: Products with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,6-Dibromophenanthrene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    3,6-Dibromophenanthrene-9,10-dione: A closely related compound with similar chemical properties but different reactivity due to the presence of carbonyl groups instead of hydroxyl groups.

    9,10-Dibromophenanthrene: Lacks the hydroxyl groups, leading to different chemical behavior and applications.

    Phenanthrenequinone: Another phenanthrene derivative with distinct properties and uses.

Uniqueness: 3,6-Dibromophenanthrene-9,10-diol is unique due to the presence of both bromine and hydroxyl groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

3,6-dibromophenanthrene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZJAXLKPHDFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300726
Record name 3,6-Dibromo-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952054-63-6
Record name 3,6-Dibromo-9,10-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952054-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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